tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate
Description
Tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate is a complex organic compound that features a quinoline moiety, a tert-butyl group, and a carbamate linkage
Properties
IUPAC Name |
tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-15(23)21-11-12-6-7-14(22)16-13(12)5-4-9-19-16/h4-7,9,22H,8,10-11H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSOSPYGUIQBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1=C2C=CC=NC2=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate typically involves multiple steps. One common route includes the protection of the amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of the quinoline moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carbamate linkage can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-hydroxypropyl)carbamate
- Tert-butyl (8-hydroxyoctyl)carbamate
Uniqueness
Tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate is unique due to the presence of the quinoline moiety, which imparts specific biological activities not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
